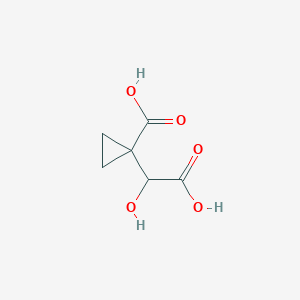
(R)-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H8O5 It is a cyclopropane derivative featuring both carboxyl and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with carboxylating agents under controlled conditions to introduce the carboxyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl groups can produce primary alcohols.
Applications De Recherche Scientifique
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar carboxyl group but lacking the cyclopropane ring.
Lactic acid: Contains both hydroxyl and carboxyl groups but differs in its linear structure.
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the additional hydroxyl group.
Uniqueness
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring with both carboxyl and hydroxyl functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C6H8O5 |
|---|---|
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
1-[carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11) |
Clé InChI |
SQGHFJDERKZGSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
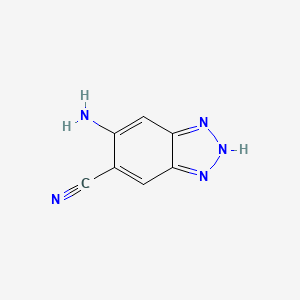
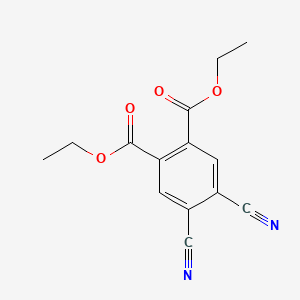
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
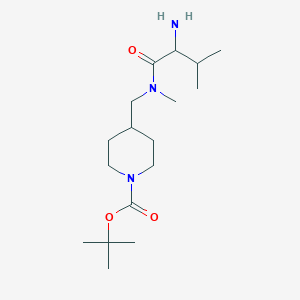
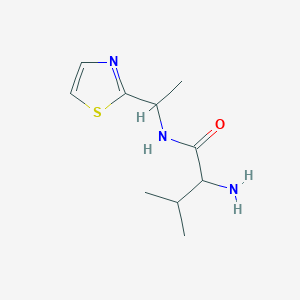
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)

![(8R,10S,14R)-17-[(2S)-2-hydroxy-6-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14783930.png)
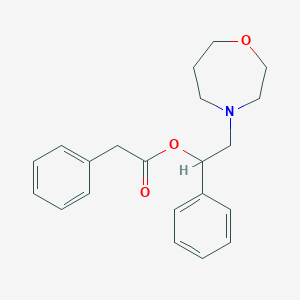
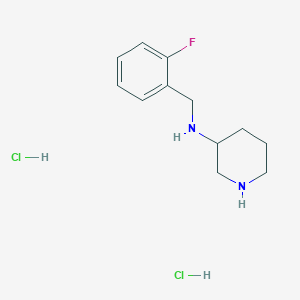
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
